5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine
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Overview
Description
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group at the 5-position, a p-tolyl group at the 1-position, and an amine group at the 3-position of the pyrazole ring. The tert-butyl group is known for its steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can result in the formation of various substituted pyrazoles.
Scientific Research Applications
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(p-Tolyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of tert-butyl.
5-(tert-Butyl)-1-phenyl-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of p-tolyl.
1-(p-Tolyl)-3-amino-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of tert-butyl.
Uniqueness
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine is unique due to the presence of both the tert-butyl and p-tolyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific and industrial applications.
Biological Activity
5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group at the 5-position, a p-tolyl group at the 1-position, and an amine group at the 3-position of the pyrazole ring. These structural elements contribute to its unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉N₃ |
Molecular Weight | 229.32 g/mol |
CAS Number | 1244948-94-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or allosteric sites, leading to alterations in metabolic pathways. Research indicates that this compound can act as an enzyme inhibitor , which is significant in various therapeutic contexts.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor . It is particularly noted for its role in inhibiting kinases involved in cancer progression, such as BRAF, which is mutated in several cancers including melanoma and thyroid cancer .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) measured around 250 µg/mL .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds containing similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-17 and TNFα, with IC50 values ranging from 0.1 to 1 µM . This suggests that this compound may have applications in treating inflammatory conditions.
Case Study 1: Inhibition of BRAF Kinase
A study focused on a series of pyrazole derivatives including this compound revealed that these compounds effectively inhibit BRAF kinase activity in vitro. The findings indicated that the compound could reduce cell proliferation in BRAF-mutated cancer cell lines, suggesting potential therapeutic applications in targeted cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of pyrazole were assessed for their antimicrobial efficacy against a panel of bacteria and fungi. The results showed that certain structural modifications enhanced their activity against resistant strains, paving the way for further development of these compounds as novel antimicrobial agents .
Properties
IUPAC Name |
5-tert-butyl-1-(4-methylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-12(14(2,3)4)9-13(15)16-17/h5-9H,1-4H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOLQKMGJOEKPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670378 |
Source
|
Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244948-94-4 |
Source
|
Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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